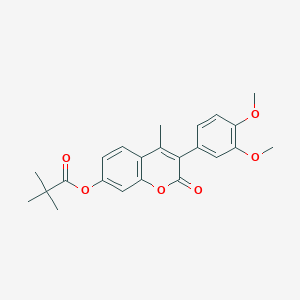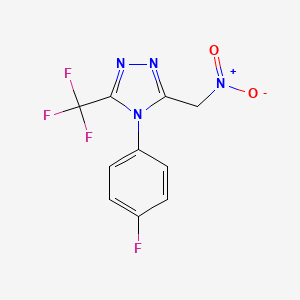
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about seems to be a complex organic molecule that likely contains a triazole ring, a common structure in many pharmaceuticals and agrochemicals . The presence of fluorine and trifluoromethyl groups often contributes to the unique physicochemical properties of such compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-(trifluoromethyl)phenyl isothiocyanate, have been synthesized and characterized by physical and spectral methods .
科学的研究の応用
Fluorine-Proton Coupling in Triazole Derivatives
Research on triazole derivatives, including those with fluorophenyl substituents, has shown interesting chemical properties such as long-range fluorine-proton coupling. These findings are significant for understanding the molecular structure and spatial arrangement of atoms in these compounds through spectroscopic methods. The study by Kane et al. (1995) in the Journal of Heterocyclic Chemistry presents data on 1,2,4-triazole derivatives exhibiting this property, confirmed by X-ray analysis and spectroscopy (Kane et al., 1995).
Antimicrobial Studies of Triazole Derivatives
The antimicrobial properties of 1,2,4-triazole derivatives have been enhanced through the introduction of various substituents, including fluorophenyl groups. These modifications have shown to improve the efficacy of triazole derivatives as antimicrobial agents. Desabattina et al. (2014) synthesized and characterized a new class of triazole derivatives, demonstrating their antimicrobial effectiveness (Desabattina et al., 2014).
Luminescent Copolymers Incorporating Triazole Units
The incorporation of triazole derivatives into copolymers has been investigated for their potential in creating materials with enhanced optical and electrochemical properties. A study by Chen and Chen (2004) explored copoly(aryl ether)s incorporating triazole segments, revealing the impact of trifluoromethyl groups on the materials' electron affinity, which could be beneficial for applications in electronic devices (Chen & Chen, 2004).
Synthesis and Characterization for Novel Compounds
Research on synthesizing and characterizing novel 1,2,4-triazole derivatives with fluorophenyl groups has led to the discovery of compounds with potential antimicrobial and other biological activities. Studies like that of Rezki et al. (2017) in Research on Chemical Intermediates provide insights into the synthesis approaches and the antimicrobial potency of these novel compounds (Rezki et al., 2017).
Physical-Chemical Properties and Interaction Analysis
Investigations into the physical-chemical properties and intermolecular interactions of triazole derivatives contribute to our understanding of their chemical behavior and potential applications. For instance, the study by Bihdan and Parchenko on the properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives adds valuable data on the structural characteristics and reactivity of these compounds (Bihdan & Parchenko, 2017).
特性
IUPAC Name |
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAQANHBCOWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
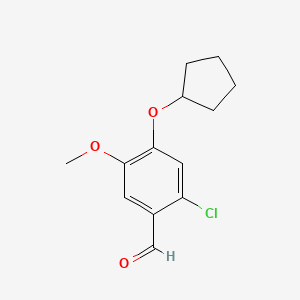
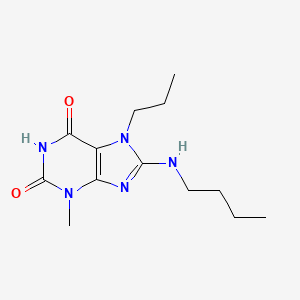
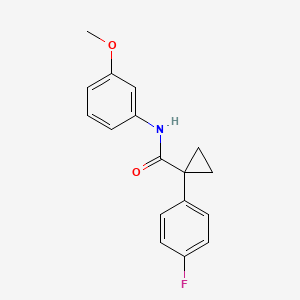
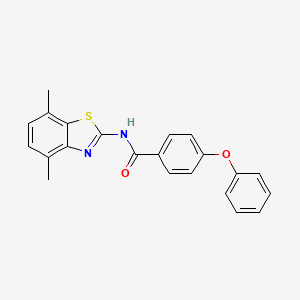
![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)
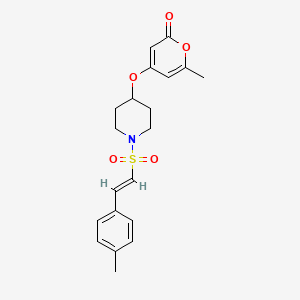
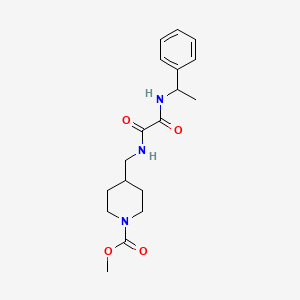
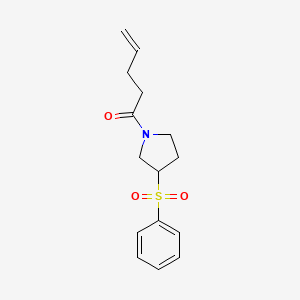

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)
